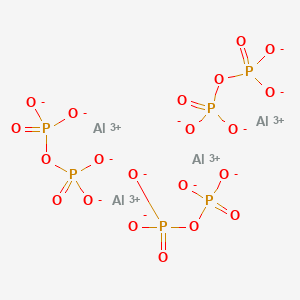
Diphosphoric acid, aluminium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphosphoric acid, aluminium salt, also known as aluminium pyrophosphate, is an inorganic compound with the chemical formula Al₄(P₂O₇)₃. This compound is a salt formed from the reaction between diphosphoric acid and aluminium. It is commonly used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphosphoric acid, aluminium salt can be synthesized through the reaction of aluminium hydroxide with diphosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ 4 \text{Al(OH)}_3 + 3 \text{H}_4\text{P}_2\text{O}_7 \rightarrow \text{Al}_4(\text{P}_2\text{O}_7)_3 + 6 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity raw materials and precise reaction conditions. The process may include steps such as:
Mixing: Aluminium hydroxide and diphosphoric acid are mixed in the appropriate stoichiometric ratios.
Heating: The mixture is heated to facilitate the reaction and ensure complete conversion of reactants to the desired product.
Purification: The resulting product is purified to remove any impurities and obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Diphosphoric acid, aluminium salt undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form aluminium hydroxide and phosphoric acid.
Complexation: It can form complexes with other metal ions, enhancing its utility in various applications.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent for hydrolysis reactions.
Complexation: Metal ions such as iron, calcium, and magnesium can react with this compound to form complexes.
Major Products Formed
Hydrolysis: Aluminium hydroxide and phosphoric acid.
Complexation: Various metal-aluminium pyrophosphate complexes.
Aplicaciones Científicas De Investigación
Diphosphoric acid, aluminium salt has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a reagent in analytical chemistry.
Biology: Employed in studies involving enzyme activity and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of ceramics, glass, and as a flame retardant in polymers.
Mecanismo De Acción
The mechanism of action of diphosphoric acid, aluminium salt involves its ability to interact with various molecular targets and pathways. For example:
Catalysis: It acts as a catalyst by providing active sites for chemical reactions.
Complexation: Forms stable complexes with metal ions, which can alter the properties of the resulting compounds.
Adjuvant: Enhances the immune response when used in vaccines by forming a depot effect, which slowly releases the antigen and stimulates the immune system.
Comparación Con Compuestos Similares
Similar Compounds
Pyrophosphoric acid: An inorganic compound with the formula H₄P₂O₇, similar in structure but without the aluminium component.
Disodium pyrophosphate: A salt of pyrophosphoric acid with sodium, used in food processing and as a leavening agent.
Uniqueness
Diphosphoric acid, aluminium salt is unique due to its ability to form stable complexes with metal ions and its utility in a wide range of applications, from industrial to medical. Its properties as a catalyst and adjuvant make it particularly valuable in scientific research and industrial processes.
Propiedades
Número CAS |
29075-98-7 |
|---|---|
Fórmula molecular |
Al4O21P6 |
Peso molecular |
629.76 g/mol |
Nombre IUPAC |
tetraaluminum;phosphonato phosphate |
InChI |
InChI=1S/4Al.3H4O7P2/c;;;;3*1-8(2,3)7-9(4,5)6/h;;;;3*(H2,1,2,3)(H2,4,5,6)/q4*+3;;;/p-12 |
Clave InChI |
XGFPOHQJFNFBKA-UHFFFAOYSA-B |
SMILES canónico |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])[O-].[Al+3].[Al+3].[Al+3].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



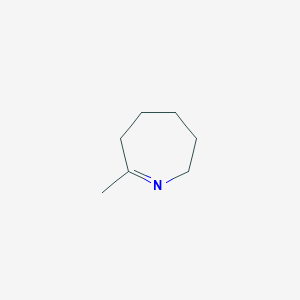

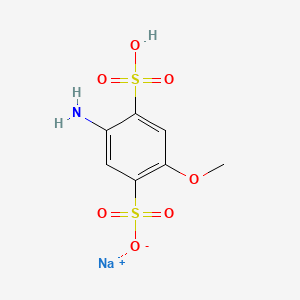

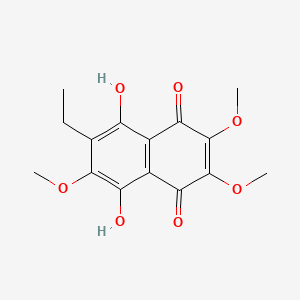


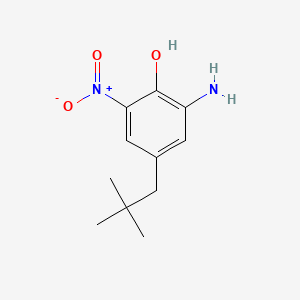
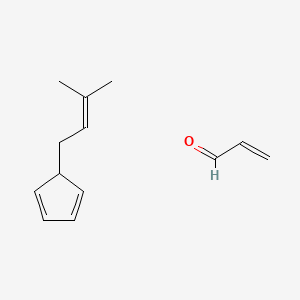
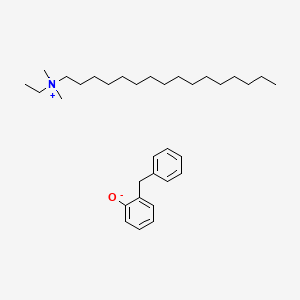
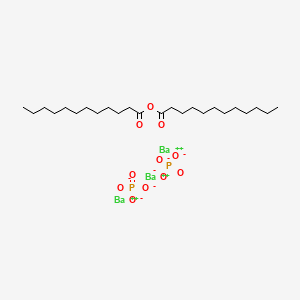

![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669297.png)
